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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies
underlying the use of trans-bis-isatoic anhydride (TBIA) in Selective 2'-Hydroxyl Acylation
Analyzed by Primer Extension and Juxtaposed Merged Pairs (SHAPE-JUMP) experiments.
This powerful technique enables the elucidation of through-space tertiary interactions in RNA
molecules, offering critical insights into their structure and function.

Core Principle: Capturing RNA's 3D Architecture

The fundamental principle of TBIA in SHAPE-JuMP experiments is to chemically cross-link
nucleotides that are in close spatial proximity within the folded three-dimensional structure of
an RNA molecule. This is achieved using TBIA, a bifunctional electrophile that reacts with the
2'-hydroxyl groups of ribose sugars, which are accessible in conformationally flexible regions of
the RNA backbone.

The SHAPE-JuMP methodology leverages this cross-linking to identify long-range interactions.
An engineered reverse transcriptase enzyme is used to synthesize complementary DNA
(cDNA) from the modified RNA template. A key innovation of this technique is the use of a
reverse transcriptase that can "jump" over the TBIA-induced cross-link. This "jump" results in a
characteristic deletion in the synthesized cDNA strand. By sequencing the cDNA library and
aligning the reads to the reference RNA sequence, these deletions can be precisely mapped.
The locations of the start and end points of these deletions correspond to the pair of
nucleotides that were cross-linked by TBIA, thus revealing a through-space interaction.[1]
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To distinguish true cross-linking events from other potential causes of reverse transcriptase
drop-off or mutation, a control experiment is typically performed using isatoic anhydride (1A). 1A
is a monofunctional analog of TBIA that can modify a single nucleotide but cannot form cross-
links. By comparing the deletion profiles of TBIA-treated and IA-treated RNA, researchers can
identify deletions that are specifically induced by the cross-linking activity of TBIA.[1]

Experimental Protocols

The following sections outline the key steps in a typical SHAPE-JUMP experiment using TBIA.

RNA Preparation and Folding

 In Vitro Transcription: The RNA of interest is first transcribed in vitro from a DNA template.

 Purification: The transcribed RNA is purified to remove enzymes, unincorporated
nucleotides, and other contaminants.

e Folding: The purified RNA is folded into its native tertiary structure. This is a critical step, and
the folding conditions (e.g., buffer composition, temperature, and the presence of divalent
cations like Mg?*) must be optimized for the specific RNA molecule being studied.

TBIA Modification

o Reagent Preparation: A stock solution of TBIA in a suitable solvent (e.g., dimethyl sulfoxide,
DMSO) is prepared immediately before use.

» Modification Reaction: The folded RNA is incubated with TBIA at a final concentration
typically in the millimolar range (e.g., 40 mM). The reaction is usually carried out at 37°C for
a defined period, which is determined by the half-life of the TBIA reagent. For TBIA, which
exhibits two-site reactivity, a reaction time of 15 minutes corresponds to approximately five
half-lives of the slower reacting moiety.[1]

o Control Reaction: In parallel, a control reaction is performed using the monofunctional
reagent isatoic anhydride (IA) under similar conditions. A no-reagent control (e.g., adding
only DMSO) is also recommended.

e Quenching and Purification: The modification reaction is quenched, and the modified RNA is
purified to remove unreacted TBIA. This is often achieved using spin columns.[1]
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Reverse Transcription and Library Preparation

Primer Annealing: A reverse transcription primer specific to the RNA of interest is annealed to
the modified RNA.

Reverse Transcription: The reverse transcription reaction is performed using an engineered
reverse transcriptase (e.g., RT-C8) that possesses the ability to traverse the TBIA-induced
cross-links.[1] The reaction conditions, including the concentration of ANTPs and the choice
of divalent cation (e.g., MnCl2), are optimized for the specific reverse transcriptase used.

cDNA Purification: The resulting cDNA is purified to remove primers, dNTPs, and enzymes.

Library Preparation: The purified cDNA is then used to prepare a sequencing library. This
typically involves adapter ligation and PCR amplification to add the necessary sequences for
next-generation sequencing.

Sequencing and Data Analysis

Sequencing: The prepared library is sequenced using a high-throughput sequencing
platform. A minimum read depth of 500,000 reads per sample is recommended for robust
analysis.[1]

Data Processing: The raw sequencing reads are processed to trim low-quality bases and
remove adapter sequences.

Alignment and Deletion Calling: The processed reads are aligned to the reference RNA
sequence. Specialized bioinformatics pipelines, such as ShapeJumper, are used to identify
deletions in the aligned reads.[2]

Normalization and Background Subtraction: The raw deletion frequencies are normalized to
the sequencing depth. The deletion frequencies from the control (IA-treated) sample are then
subtracted from the TBIA-treated sample to identify cross-link-specific deletions.

Interaction Mapping: The identified deletions are mapped onto the secondary or tertiary
structure of the RNA to visualize the through-space interactions.

Data Presentation
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The quantitative data obtained from SHAPE-JuMP experiments can be summarized to provide
insights into the RNA's structural features.

Average ) Median
. Deletion Rate

Deletion . Through-
RNA Target Reagent (deletions per

Length Space

. read) )

(nucleotides) Distance (A)
RNase P TBIA >50 >0.01 ~23
RNase P 1A <50 <0.005 N/A
Group Il Intron TBIA >50 >0.01 ~23
Group Il Intron 1A <50 <0.005 N/A

Note: The values presented in this table are approximate and synthesized from published data
for illustrative purposes.[1] Actual values will vary depending on the specific RNA and
experimental conditions.

Mandatory Visualization
SHAPE-JuMP Experimental Workflow
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Caption: SHAPE-JuMP Experimental Workflow.
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TBIA Cross-linking and Deletion Formation
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Caption: Principle of TBIA cross-linking and deletion formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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